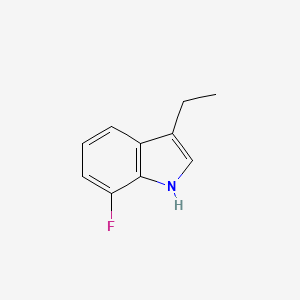

3-Ethyl-7-fluoro-1H-indole

Description

Significance of the Indole (B1671886) Heterocyclic Scaffold in Contemporary Chemical Biology

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a preeminent heterocyclic scaffold in the landscape of chemical biology and medicinal chemistry. rsc.orgresearchgate.net Its prevalence in nature is highlighted by its presence in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a vast array of biologically active molecules, including neurotransmitters and complex alkaloids. rsc.orgbohrium.com This natural abundance has cemented the indole nucleus as a "privileged scaffold," a molecular framework that is frequently identified in compounds with significant pharmacological activities. nih.govresearchgate.net

The structural versatility of the indole core allows it to interact with a multitude of biological targets, leading to a broad spectrum of therapeutic applications. researchgate.net Compounds containing the indole nucleus have been developed to treat a wide range of conditions, from cancer and microbial infections to inflammatory disorders and central nervous system diseases. rsc.orgnih.gov The ability to readily functionalize different positions of the indole ring provides chemists with a robust platform for generating molecular diversity and fine-tuning pharmacological profiles. researchgate.netsci-hub.se Consequently, the synthesis and study of novel indole derivatives remain a vibrant and highly significant area of research, driving discoveries in both biology and medicine. rsc.orgresearchgate.net

The Strategic Importance of Fluorine Substitution in Molecular Design and Functional Modulation

The incorporation of fluorine into organic molecules is a widely employed and powerful strategy in modern drug design. tandfonline.comresearchgate.net The unique properties of the fluorine atom, being small and the most electronegative element, can profoundly influence a molecule's physicochemical and pharmacological characteristics. tandfonline.com One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes like cytochrome P450. tandfonline.comencyclopedia.pub This can lead to improved bioavailability and a longer duration of action for a drug candidate.

Furthermore, fluorine substitution can modulate a molecule's lipophilicity, which is a critical parameter for membrane permeability and absorption. tandfonline.comencyclopedia.pub Strategic placement of fluorine can also alter the acidity (pKa) of nearby functional groups, which can optimize a compound's solubility and target binding interactions. tandfonline.comnih.gov The introduction of fluorine can lead to enhanced binding affinity with target proteins through favorable electrostatic and hydrophobic interactions. tandfonline.commdpi.com For instance, fluorinated groups can interact with hydrophobic pockets in proteins, such as those lined with leucine (B10760876) and phenylalanine residues. encyclopedia.pub This tactical use of fluorine allows for the fine-tuning of a molecule's properties to overcome common challenges in pharmaceutical development. researchgate.net

Effects of Alkyl Substitution, with a Focus on the Ethyl Moiety, on Indole Derivative Properties

Alkyl substitution on the indole scaffold is a fundamental strategy for modulating its electronic and steric properties, thereby influencing its biological activity. The introduction of alkyl groups, which are electron-donating, can impact the reactivity and antioxidant potential of the indole ring. nih.gov Studies have shown that alkyl-substituted indoles can act as effective antioxidants, protecting against radical-induced damage. nih.gov The nature and position of the alkyl substituent can be tuned to optimize these properties.

Research Rationale and Academic Imperatives for Investigating 3-Ethyl-7-fluoro-1H-indole

The specific molecular architecture of 3-Ethyl-7-fluoro-1H-indole makes it a compelling subject for chemical and pharmacological investigation. This compound synergistically combines the three key structural motifs discussed: the privileged indole scaffold, a bio-isosteric fluorine atom, and a modulating ethyl group. The rationale for its study is built upon the hypothesis that this unique combination of substituents will yield novel and potentially advantageous properties.

The fluorine atom at the 7-position is of particular interest. Fluorination at this position on the indole ring has been shown to significantly impact biological activity. For example, studies on 7-fluoroindole (B1333265) have identified it as a potential antivirulence agent against pathogenic bacteria like Pseudomonas aeruginosa by inhibiting biofilm formation and quorum sensing-regulated virulence factors. biosynth.comresearchgate.net Furthermore, research into complex indole derivatives has shown that fluorine substitution at the 7-position can increase the potency of compounds targeting specific cellular pathways. nih.gov

The addition of an ethyl group at the 3-position further refines the molecule's profile. This substitution pattern invites investigation into its potential role in various therapeutic areas where substituted indoles have shown promise. The academic imperative for studying 3-Ethyl-7-fluoro-1H-indole lies in systematically characterizing its chemical properties, exploring its synthetic accessibility, and evaluating its biological activity. fluorochem.co.ukbldpharm.combldpharm.com Such research contributes to a deeper understanding of structure-activity relationships within the fluorinated indole class and could lead to the identification of new lead compounds for drug discovery.

Physicochemical Properties of 3-Ethyl-7-fluoro-1H-indole

This table is interactive. You can sort and filter the data.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1360902-63-1 | fluorochem.co.uk |

| Molecular Formula | C10H10FN | fluorochem.co.uk |

| Canonical SMILES | CCc1c[nH]c2c(F)cccc12 | fluorochem.co.uk |

| InChI Key | ZEGZBQWGJHFSHC-UHFFFAOYSA-N | fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-7-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-6,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGZBQWGJHFSHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Ethyl 7 Fluoro 1h Indole and Analogous Structures

Regioselective Fluorination Strategies for the Indole (B1671886) Nucleus

Achieving regioselective fluorination of the indole ring, especially at the C-7 position of the benzene (B151609) moiety, is a synthetic challenge due to the high reactivity of the pyrrole (B145914) ring. nih.gov Various methods have been developed to overcome this, broadly categorized into electrophilic, nucleophilic, electrochemical, and transition metal-catalyzed approaches. clockss.org

Direct electrophilic fluorination is a primary method for introducing fluorine onto the indole core. clockss.org Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are commonly employed. clockss.orgresearchgate.net The regioselectivity of the reaction is highly dependent on the substitution pattern of the indole precursor. acs.org For instance, while electrophilic fluorination often targets the electron-rich C-3 position in unsubstituted indoles, strategic placement of directing or blocking groups can steer the fluorination towards the benzene ring. acs.orgbeilstein-journals.org

A notable strategy involves the synthesis of indoles where fluorine is introduced via electrophilic fluorination at the 7-position. rsc.org The use of ionic liquids as solvents has been shown to improve the chemoselectivity and yield of electrophilic fluorination of indoles with reagents like Selectfluor®. researchgate.net In some cases, direct fluorination of N-alkylindoles with NFSI can lead to products like 3,3-difluoro-2-oxindoles, highlighting the complexity and substrate-dependence of the reaction outcome. acs.org

Table 1: Electrophilic Fluorinating Agents for Indole Derivatives

| Reagent Name | Abbreviation | Typical Application |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Direct fluorination of various indole substrates. researchgate.netbeilstein-journals.org |

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of N-alkylindoles and oxindoles. acs.orgbeilstein-journals.org |

Nucleophilic fluorination provides an alternative pathway to fluorinated indoles, typically involving the displacement of a leaving group on the indole ring by a fluoride (B91410) source. beilstein-journals.org This method is advantageous when the precursor, such as a 7-haloindole (e.g., 7-bromo-1H-indole), is readily available.

Transition metal catalysis, particularly with palladium, has been instrumental in advancing nucleophilic fluorination of aryl halides and triflates. acs.org These methods can be applied to heteroaryl bromides, including indole derivatives. acs.org The success of these reactions often relies on the design of specific ligands that facilitate the challenging C-F bond-forming reductive elimination step from the palladium center. acs.org While direct application to 7-bromoindole (B1273607) for the synthesis of 7-fluoroindole (B1333265) is a viable hypothesis, the development of robust catalytic systems tolerant to the indole's functional groups is crucial.

Electrochemical methods offer a green and efficient alternative for synthesizing fluorinated organic compounds, avoiding harsh reagents. rsc.orgacs.org Anodic fluorination of N-acetyl-3-substituted indoles has been shown to produce trans-2,3-difluoro-2,3-dihydroindoles, which can be converted to monofluoroindole derivatives upon treatment with a base. researchgate.net This dearomative difunctionalization highlights an indirect route to fluorinated indoles. researchgate.netscispace.com

Recent advancements have focused on the direct electrochemical difluoromethylation of indoles at the C-2 position using sodium difluoromethanesulfinate (HCF2SO2Na) under catalyst- and oxidant-free conditions. rsc.org Furthermore, electrochemical methods have been developed to access diverse fluorine-containing spirocyclic indolines through dearomatization processes. acs.org While these examples often focus on functionalization of the pyrrole ring or dearomatization, the principles of electrochemical synthesis hold promise for developing regioselective C-7 fluorination methods. researchgate.net

Table 2: Overview of Electrochemical Fluorination Strategies

| Technique | Substrate Example | Product Type | Key Features |

|---|---|---|---|

| Anodic Fluorination | N-acetyl-3-substituted indoles | trans-2,3-difluoro-2,3-dihydroindoles | Provides monofluoroindoles after base treatment. researchgate.net |

| C-H Difluoromethylation | Indole derivatives | C-2 difluoromethylated indoles | Catalyst- and oxidant-free, uses HCF2SO2Na. rsc.org |

Transition metal-catalyzed C-H activation is a powerful tool for the direct and regioselective functionalization of heterocycles. beilstein-journals.org For the indole nucleus, rhodium catalysts have been particularly effective in directing functionalization to the C-7 position. By employing a pivaloyl directing group on the indole nitrogen, an efficient Rh-catalyzed method for the direct alkenylation and alkylation at the C-7 position has been developed. nih.gov This demonstrates the feasibility of selectively targeting the C-7 C-H bond.

Palladium catalysis is also widely used. While many methods focus on the C-2 or C-3 positions, directing group strategies have enabled regioselective C-H functionalization at other sites. rsc.orgresearchgate.net For example, palladium-catalyzed C-H fluoroalkylation has been achieved at the C-4 position using a removable directing group at C-3. researchgate.net Similar strategies could conceptually be adapted for C-7 fluorination. Furthermore, palladium-mediated cross-coupling has been used to introduce fluorine at the 4-position, and this approach could be extended to the 7-position starting from a suitable 7-haloindole precursor. rsc.org Gold and silver catalysts have also been employed in the synthesis of 3-fluoroindoles from 2-alkynylaniline substrates via a cyclization/fluorination cascade. clockss.org

Introduction of the 3-Ethyl Substituent: Advanced Synthetic Pathways

The introduction of an ethyl group at the C-3 position of the indole nucleus is typically achieved through Friedel-Crafts type alkylation or more advanced catalytic methodologies that offer greater control and efficiency.

A wide array of catalytic systems has been developed for the synthesis of 3-substituted indoles, driven by their importance as intermediates in pharmaceuticals and natural products. rsc.orgresearcher.life These methods offer improvements in reaction efficiency, selectivity, and sustainability. rsc.org

Acid and Base Catalysis : Traditional methods often employ Brønsted or Lewis acids to activate the indole nucleus for electrophilic substitution. rsc.orgresearchgate.net Conversely, base-catalyzed methods, such as those promoted by benzyltrimethylammonium (B79724) hydroxide (B78521) (Triton B), are effective for promoting reactions like Michael additions of indoles to α,β-unsaturated compounds, providing a route to 3-alkylated indoles. rsc.org

Amino Acid Catalysis : Amino acids like L-proline have emerged as versatile organocatalysts for producing 3-substituted indoles with excellent yields under mild conditions. rsc.org

Transition Metal Catalysis : Iridium and rhodium catalysts have enabled novel and highly selective transformations. An iridium-catalyzed enantioselective reverse prenylation of 3-substituted indoles has been developed, showcasing the potential for complex alkylations. acs.org More directly relevant is the rhodium(III)-catalyzed C-H alkylation at the C-2 position of indoles with β-trifluoromethyl-α,β-unsaturated ketones, which provides a pathway to C2-alkylated indoles. rsc.org While this example is for the C2-position, similar principles of directed C-H activation or conjugate addition can be applied for C3-alkylation.

These catalytic approaches underscore the versatility available for introducing the 3-ethyl group onto a pre-formed 7-fluoroindole nucleus, or for incorporating the ethyl group prior to the fluorination step. rsc.org

Directed C-H Functionalization for Ethyl Group Introduction

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. nih.govnih.gov For the introduction of an ethyl group at the C3 position of an indole, transition-metal-catalyzed C-H activation is a prominent approach. mdpi.com This method often employs a directing group, which is a chemical moiety that positions the metal catalyst in proximity to the targeted C-H bond, thereby ensuring high regioselectivity. nih.govresearchgate.net

Recent advancements have focused on the use of various directing groups attached to the indole nitrogen or other positions to guide the functionalization to different sites of the indole nucleus. researchgate.netnih.govacs.org Palladium and rhodium are common catalysts for these transformations, facilitating the coupling of the indole core with an ethylating agent. nih.govmdpi.com For instance, a palladium-catalyzed system can be used for the C2-alkylation of indoles with diazo compounds, offering a highly efficient and atom-economic route to substituted indoles. mdpi.com The development of these methods allows for the selective synthesis of C6-alkylated indoles, which has been traditionally challenging. rsc.org

| Catalyst System | Directing Group | Ethylating Agent | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium(II) | Picolinamide | Ethyl iodide | High regioselectivity at C2 | longdom.org |

| Rhodium(III) | N-pyrimidinyl | Ethyl diazoacetate | Mild reaction conditions, broad substrate scope | mdpi.com |

| Ruthenium(II) | N-pyridinyl | Ethyl acrylate | Good functional group tolerance | semanticscholar.org |

Multi-Component Reactions for 3-Substitution

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. rsc.orgdergipark.org.tr These reactions are particularly valuable for creating molecular diversity and have been successfully applied to the synthesis of 3-substituted indoles. rsc.orgrsc.org

In the context of synthesizing 3-ethylindole analogs, a three-component reaction might involve an indole, an aldehyde, and a nucleophile. academie-sciences.fr For example, the Yonemitsu three-component reaction, which typically involves an indole, an aldehyde, and malononitrile, can be adapted for this purpose. acs.org Recent studies have shown that these reactions can be significantly accelerated using microdroplet/thin-film methods, leading to higher yields and shorter reaction times under mild, metal-free conditions. acs.org Various catalysts, including L-proline, have been employed to promote these reactions, often in environmentally friendly solvents like water. rsc.orgresearchgate.net

A plausible mechanism for a three-component reaction to form a 3-substituted indole often starts with the Knoevenagel condensation of an aldehyde and an active methylene (B1212753) compound. academie-sciences.fr This is followed by a Michael addition of the indole to the resulting electron-deficient alkene. academie-sciences.frmdpi.com

Convergent and Sequential Synthetic Routes to 3-Ethyl-7-fluoro-1H-indole

One-Pot Cyclization/Fluorination Protocols

One-pot reactions that combine indole ring formation with a subsequent fluorination step represent a highly efficient strategy for accessing fluorinated indoles. rsc.orgrsc.org A common approach involves the cyclization of 2-alkynylanilines, which can be catalyzed by various transition metals, followed by the introduction of a fluorine atom. rsc.orgrsc.org Silver-catalyzed one-pot cyclization/fluorination of 2-alkynylanilines has been shown to be a versatile method for producing a variety of fluorinated indole derivatives. rsc.orgrsc.org

In a typical procedure, the cyclization of a 2-alkynylaniline is initiated by a silver catalyst, forming an indole intermediate in situ. This intermediate then reacts with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to yield the fluorinated indole. rsc.orgrsc.org Gold catalysts have also proven effective in similar one-pot aminofluorination reactions of N-unprotected 2-alkynylanilines. rsc.org

| Catalyst | Fluorinating Agent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Ag2CO3 | NFSI | 3-Fluoroindoles | High efficiency, structural diversity | rsc.orgrsc.org |

| NaAuCl4·2H2O | Selectfluor | 3-Fluoroindoles, 3,3-difluoro-3H-indoles | One-pot, two-step procedure | rsc.org |

| Triphenylphosphine/CBr4 | Fluorine-containing carboxylic acids | 2-Fluoroalkyl-substituted indoles | Modular and scalable | thieme-connect.com |

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, offer a powerful approach to rapidly construct complex molecular architectures from simple precursors. nih.govacs.orgnih.gov These reactions are characterized by their high efficiency and atom economy, as they minimize the need for purification of intermediates. nih.gov

The synthesis of functionalized indoles can be achieved through various cascade sequences. researchgate.net For instance, a cascade reaction involving N-aryl-α,β-unsaturated nitrones and electron-deficient allenes provides single-step access to 3-functionalized indoles. acs.orgnih.gov Gold-mediated tandem cyclization reactions of indoles bearing an appended acetylene (B1199291) moiety are another effective strategy for creating polycyclic indoline (B122111) scaffolds. rsc.org Furthermore, rhodium-catalyzed tandem cyclization-addition reactions of 2-ethynylanilines with isocyanates yield 2-substituted indole-3-carboxamides. organic-chemistry.org

Mechanistic Investigations of 3-Ethyl-7-fluoro-1H-indole Synthetic Pathways

Elucidation of Fluorination Reaction Mechanisms

Understanding the mechanism of fluorination is crucial for optimizing reaction conditions and controlling selectivity. The introduction of fluorine onto an indole ring can proceed through several pathways, primarily electrophilic or radical mechanisms. nih.govresearchgate.netbeilstein-journals.org

Electrophilic Fluorination: In electrophilic fluorination, an electron-rich position of the indole ring, typically C3, attacks an electrophilic fluorine source like Selectfluor or N-fluorobenzenesulfonimide (NFSI). beilstein-journals.orgmdpi.comacs.org Kinetic studies on the fluorination of indoles and other carbon nucleophiles with N-F reagents have been conducted to understand the factors influencing reactivity. dur.ac.uk The mechanism is generally believed to involve the direct transfer of a fluorine cation or its equivalent to the nucleophilic indole. alfa-chemistry.com

Radical Fluorination: Radical fluorination pathways often involve the generation of a fluorine radical or a radical cation of the indole substrate. researchgate.netbeilstein-journals.org For instance, a proposed mechanism for the C-H fluorination of azaheterocycles with Selectfluor suggests an electron transfer from the heterocycle to Selectfluor, leading to the formation of a benzylic radical and subsequent C-F bond formation. beilstein-journals.org Mechanistic studies, including radical clock experiments, have been employed to confirm the involvement of radical intermediates in certain fluorination reactions. beilstein-journals.org

The choice between an electrophilic and radical pathway can be influenced by the reaction conditions, the nature of the substrate, and the fluorinating agent used. beilstein-journals.orgalfa-chemistry.com

Mechanistic Studies of C-3 Indole Functionalization

The functionalization of the C-3 position of the indole ring is a pivotal step in the synthesis of compounds like 3-Ethyl-7-fluoro-1H-indole. The high electron density at this position makes it the most nucleophilic site, prone to electrophilic attack. chemrxiv.org Various mechanistic pathways have been elucidated, often depending on the catalyst and reagents employed.

Metal-Catalyzed Mechanisms: Palladium-catalyzed reactions are prominent in indole functionalization. One proposed mechanism involves a Pd(II)-catalyzed C-H arylation where a carbonyl group at the C-3 position acts as a directing group. For instance, in the functionalization of 3-acetylindoles, a domino C4-arylation is followed by an unusual 3,2-carbonyl migration. nih.govacs.org This process is thought to proceed through a reverse Friedel-Crafts reaction mechanism. nih.gov In other palladium-catalyzed systems, particularly those using norbornene (NBE) as a cooperative catalyst, the reaction is initiated by a Pd(II)-mediated C-H metalation at the C-3 position. uchicago.edu For the synthesis of bis(indolyl)methanes, mechanistic studies suggest that an (η³-benzyl)palladium(II) complex, formed from a Pd(0) species and benzyl (B1604629) alcohol, is responsible for activating the C-3 C-H bond. researchgate.net

Rhodium and iron catalysts also offer distinct mechanistic routes. For enantioselective C-H functionalization using α-alkyl-α-diazoesters, a rhodium(II)-catalyzed pathway is proposed. nih.gov Density Functional Theory (DFT) calculations suggest the formation of a rhodium-ylide intermediate with significant oxocarbenium character, which then reacts with the indole at the C-3 position. nih.gov A plausible mechanism for iron-catalyzed C-H functionalization involves the generation of an iron carbene from a diazoester. This carbene reacts with the indole to form a metal-associated zwitterionic intermediate, followed by a proton migration from the C-3 position to yield the final product. nankai.edu.cn

Metal-Free Mechanisms: Metal-free approaches have also been developed. A notable example is the Cs₂CO₃/oxone®-mediated C-3 alkylation of indoles, including 7-fluoroindole, with α-heteroaryl-substituted methyl alcohols. chemrxiv.orgchemrxiv.org Preliminary mechanistic studies support a hydrogen autotransfer-type chain process. This begins with the oxidation of the alcohol to an aldehyde, which then undergoes condensation with the indole. The resulting intermediate is subsequently reduced by a hydride delivered from another molecule of the primary alcohol. chemrxiv.orgchemrxiv.org Interestingly, in the case of 7-fluoroindole, a bis-addition product was observed initially but converted completely to the desired monoalkylation product after 24 hours. chemrxiv.orgchemrxiv.org

| Catalyst System | Proposed Key Intermediate/Pathway | Indole Substrate Mentioned | Reference |

|---|---|---|---|

| Pd(OAc)₂ / TFA | C4-arylation followed by 3,2-carbonyl migration (Friedel–Crafts acyl rearrangement) | 3-acetyl-7-fluoro-1H-indole | nih.govacs.org |

| Pd(II) / Norbornene (NBE) | Pd(II)-mediated C3-metalation | Indoles (general) | uchicago.edu |

| Pd(OAc)₂ / TPPMS in water | (η³-benzyl)palladium(II) complex | Indole-carboxylic acids | researchgate.net |

| Rh₂(S-NTTL)₄ | Rh-ylide intermediate with oxocarbenium character | Indoles (general) | nih.gov |

| Iron / Chiral Spiro Bisoxazolines | Iron carbene and zwitterionic intermediate | Indoles (general) | nankai.edu.cn |

| Cs₂CO₃ / oxone® (Metal-free) | Hydrogen autotransfer-type chain process (via aldehyde intermediate) | 7-fluoroindole | chemrxiv.orgchemrxiv.org |

Kinetic Analyses of Critical Reaction Steps

Kinetic studies provide crucial insights into reaction mechanisms and help identify rate-determining steps. In the context of indole functionalization, kinetic analyses have been employed to understand the roles of various reaction components.

In the iron-catalyzed C-H functionalization of indoles with diazoesters, a kinetic isotope effect study was also performed using a C-3 deuterium-labeled indole. nankai.edu.cn This analysis helps to elucidate the mechanism, with the results suggesting that the enantioselectivity of the reaction is determined during a proton migration step from the C-3 position of the indole. nankai.edu.cn

The retro-reaction of indoles bearing bulky C-3 substituents has also been subjected to kinetic comparison. This is particularly relevant for applications in polymer chemistry where dynamic covalent bonds are utilized. The stability and reversibility of the bond formed between triazolinediones (TADs) and C-3 substituted indoles are highly dependent on the nature of the substituent, with bulkier groups enabling the retro-reaction at lower temperatures. researchgate.net

A kinetic profile was also established for the palladium/norbornene-catalyzed ortho-amination/ipso-Heck cyclization cascade used to synthesize C3,C4-disubstituted indoles. nih.gov This analysis helps to optimize reaction conditions and understand the factors influencing reaction rates and yields. nih.gov

| Reaction Type | Kinetic Parameter Measured | Finding | Reference |

|---|---|---|---|

| Pd/NBE-catalyzed vicinal difunctionalization | Kinetic Isotope Effect (KIE) at C-3 | kH/kD = 1.3, indicating C-H cleavage is not the turnover-limiting step. | uchicago.edu |

| Pd/NBE-catalyzed vicinal difunctionalization | Kinetic Isotope Effect (KIE) at C-2 | kH/kD = 1.4, indicating C-H cleavage is not the turnover-limiting step. | uchicago.edu |

| Iron-catalyzed C-H functionalization | Kinetic Isotope Effect (KIE) at C-3 | Supports a mechanism where proton migration is the key enantioselective step. | nankai.edu.cn |

| TAD-indole retro-reaction | Reversibility Temperature | Bulky C-3 substituents lower the temperature required for the retro-reaction. | researchgate.net |

| Pd/NBE-catalyzed ortho-amination/ipso-Heck cyclization | Kinetic Profile | Reaction progress monitored over time to understand reaction dynamics. | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Approaches for Fluorinated Indole Compounds

The increasing importance of environmental sustainability has driven the development of green synthetic methodologies for producing fluorinated indoles. smolecule.com The principles of green chemistry, such as waste minimization, use of safer solvents, and development of catalytic methods, are central to these efforts. tandfonline.com

A significant advancement in green synthesis is the use of water as a reaction solvent, which eliminates the need for volatile organic solvents. smolecule.com For example, the synthesis of trifluoromethyl(indolyl)phenylmethanol derivatives has been achieved in excellent yields (90-99%) using water as the primary solvent with potassium carbonate and tetrabutylphosphonium (B1682233) bromide as catalysts. smolecule.com The product conveniently precipitates from the aqueous solution, allowing for simple filtration as a means of purification. smolecule.com The use of recyclable catalysts, such as magnetically recoverable nanoparticles, further enhances the sustainability of these processes. rsc.org

The development of one-pot syntheses and domino reactions also aligns with green chemistry principles by improving atom and step economy. nih.gov An iron-catalyzed cascade synthesis of pyrroles (a related heterocycle) from nitroarenes exemplifies this, using a commercially available, acid-tolerant, and non-toxic homogeneous iron catalyst. This method demonstrates high functional group tolerance and chemoselectivity under mild conditions. nih.gov Such approaches are valuable for late-stage functionalization of complex molecules. nih.gov

Microwave-assisted synthesis is another green technique applied to indole chemistry. tandfonline.com It often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. For instance, bis(indolyl)methane derivatives have been synthesized efficiently by exposing a mixture of indole, an aldehyde, and an organocatalyst to microwave irradiation. tandfonline.com

| Green Approach | Specific Example/Methodology | Key Advantages | Reference |

|---|---|---|---|

| Aqueous Reaction Conditions | Synthesis of trifluoromethyl(indolyl)phenylmethanols in water. | Eliminates organic solvents; product precipitates for easy purification. | smolecule.com |

| Recyclable Catalysts | Magnetically recoverable DABCO-functionalized mesoporous poly(ionic liquids). | Catalyst can be easily separated and reused multiple times. | rsc.org |

| Earth-Abundant Metal Catalysis | Iron-catalyzed cascade synthesis of pyrroles from nitroarenes. | Uses a non-toxic, inexpensive catalyst; high chemoselectivity. | nih.gov |

| Microwave Irradiation | Synthesis of bis(indolyl)methane derivatives. | Reduced reaction times, often higher yields. | tandfonline.com |

| One-Pot Reactions | Trifunctionalization of indoles to form 2-sulfoximidoyl-3,6-dibromo indoles. | High atom and step economy. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 7 Fluoro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum of 3-Ethyl-7-fluoro-1H-indole would be expected to show distinct signals for each unique proton in the molecule. Key expected features would include:

Aromatic Protons: Signals for the three protons on the fluorinated benzene (B151609) ring (at positions 4, 5, and 6) and the proton at position 2 of the indole (B1671886) ring. Their chemical shifts and splitting patterns (coupling) would be influenced by the electron-withdrawing fluorine atom and the ethyl group.

Ethyl Group Protons: A quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, characteristic of an ethyl substituent.

N-H Proton: A broad singlet for the proton attached to the nitrogen atom of the indole ring.

The ¹³C NMR spectrum would reveal the number of unique carbon environments. For 3-Ethyl-7-fluoro-1H-indole, ten distinct signals would be anticipated. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments would further differentiate these signals into methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. bldpharm.com The carbon atom attached to the fluorine (C7) would show a large coupling constant (¹JCF), a key identifying feature.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. dovepress.com A spectrum for this compound would show a single resonance for the C7-fluorine atom. The chemical shift would be indicative of its position on the electron-rich aromatic indole ring. Furthermore, this signal would be split into a doublet of doublets of doublets (ddd) due to coupling with the neighboring aromatic protons (H-6) and through-space or long-range coupling with other nearby protons.

2D NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei. rsc.org

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity within the ethyl group and between adjacent protons on the aromatic ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to, mapping out all C-H bonds. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is critical for connecting the ethyl group to the C3 position and linking all the different parts of the molecule together. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are close to each other, helping to confirm the substitution pattern and providing information about the molecule's conformation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental formula. researchgate.net For 3-Ethyl-7-fluoro-1H-indole (C₁₀H₁₀FN), HRMS would confirm this exact formula. Analysis of the fragmentation pattern would show how the molecule breaks apart, which can provide further structural confirmation.

Infrared (IR) Spectroscopy for Identification of Characteristic Vibrational Modes of Functional Groups

An IR spectrum identifies the types of chemical bonds present in a molecule through their characteristic vibrational frequencies. For 3-Ethyl-7-fluoro-1H-indole, key expected absorption bands would include:

N-H stretch: A sharp to moderately broad band around 3400 cm⁻¹.

C-H stretches: Bands for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds of the ethyl group (below 3000 cm⁻¹).

C=C stretches: Absorptions in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.

C-F stretch: A strong absorption band typically found in the 1250-1000 cm⁻¹ region.

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination

No published crystallographic data is available for 3-Ethyl-7-fluoro-1H-indole.

Integrated Spectroscopic Approaches for Robust Structural Assignment

No specific integrated spectroscopic data (NMR, MS, IR, etc.) has been published for 3-Ethyl-7-fluoro-1H-indole.

Computational Chemistry and Theoretical Analysis of 3 Ethyl 7 Fluoro 1h Indole

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for predicting the molecular properties of heterocyclic compounds like 3-Ethyl-7-fluoro-1H-indole. numberanalytics.com These methods allow for the determination of optimized geometries and electronic characteristics, which are fundamental to understanding the molecule's behavior.

Density Functional Theory (DFT) for Optimized Molecular Geometries and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure and properties of molecules. numberanalytics.com For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry). academie-sciences.franu.edu.au These calculations provide crucial data on bond lengths, bond angles, and dihedral angles. For instance, in a related substituted indole, the C8–C19 bond length was calculated to be 1.460 Å. academie-sciences.fr

Table 1: Representative DFT-Calculated Properties for Substituted Indoles

| Property | Description | Typical Calculated Value (Analogues) |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | -1023.453090 a.u. academie-sciences.fr |

| Dipole Moment | A measure of the net molecular polarity. | 15.282 D academie-sciences.fr |

| C-C Bond Length | The distance between two bonded carbon atoms. | 1.460 Å academie-sciences.fr |

| Dihedral Angle | The angle between two intersecting planes. | 7.68° to 52.24° academie-sciences.fr |

Note: The values presented are for related indole derivatives and serve as illustrative examples. Specific values for 3-Ethyl-7-fluoro-1H-indole would require dedicated calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules. pku.edu.cn The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). academie-sciences.frpku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and thus more reactive. For a series of natural indole alkaloids, HOMO energies were calculated to be in the range of -4.81 to -5.52 eV, and LUMO energies from -0.65 to -0.81 eV, resulting in energy gaps between 4.16 and 4.71 eV. nih.gov The specific placement of the fluoro and ethyl groups on the indole ring of 3-Ethyl-7-fluoro-1H-indole will modulate these energy levels and, consequently, its reactivity profile.

Table 2: FMO Analysis Data for Representative Indole Alkaloids

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Gardflorine A | -5.52 | -0.81 | 4.71 |

| Gardflorine B | -4.81 | -0.65 | 4.16 |

| Gardflorine C | -5.16 | -0.74 | 4.43 |

Source: Adapted from a study on natural indole alkaloids. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, areas of negative potential (typically colored red) indicate electron-rich sites, which are prone to electrophilic attack, while areas of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. uni-muenchen.denih.gov

For fluoro-indole derivatives, MEP analysis can reveal the influence of the electronegative fluorine atom. wisdomlib.orgresearchgate.net In studies of related molecules, negative charges are often located on heteroatoms like oxygen and nitrogen, which are vulnerable to electrophiles. nih.gov For 3-Ethyl-7-fluoro-1H-indole, the MEP surface would likely show a region of negative potential around the fluorine atom and the nitrogen of the indole ring, while the hydrogen on the nitrogen (N-H) would exhibit a positive potential. This mapping provides insights into how the molecule will interact with biological targets like receptors and enzymes. wisdomlib.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. uni-muenchen.de The energetic stabilization resulting from these donor-acceptor interactions, particularly hyperconjugation, can be quantified using second-order perturbation theory. researchgate.net

Assessment and Validation of Quantum-Chemical Methods for Indole Derivatives

The accuracy of computational predictions heavily relies on the chosen theoretical method and basis set. rsc.org Therefore, it is crucial to assess and validate these methods for the specific class of molecules under investigation. For indole derivatives, numerous studies have focused on determining the most effective computational protocols.

DFT methods, such as B3LYP, have been shown to provide reliable geometries and electronic properties for many organic molecules. numberanalytics.comanu.edu.au However, for excited state properties, methods like coupled-cluster (CC2) and multi-reference configuration-interaction (DFT/MRCI) may offer higher accuracy, especially in cases where electronic states are heavily mixed. researchgate.net The choice of basis set is also critical; diffuse functions (e.g., in 6-31+G(d,p)) are important for describing the behavior of electrons far from the nucleus, which is relevant for anions and weak interactions. anu.edu.au Furthermore, modeling solvent effects, either implicitly (e.g., Polarisable Continuum Model - PCM) or explicitly with individual solvent molecules, is often necessary to achieve results that are comparable to experimental data, as solvent can significantly influence molecular properties. rsc.org Quantitative Structure-Activity Relationship (QSAR) studies on indole derivatives have successfully used DFT-optimized geometries to build predictive models, further validating the utility of these computational approaches. ajol.infoscienceworldjournal.org

Molecular Modeling and Advanced Simulation Techniques

Beyond static quantum chemical calculations, molecular modeling encompasses a range of advanced simulation techniques that provide dynamic insights into molecular behavior. pixel-online.net Techniques like molecular dynamics (MD) simulations can be used to study the conformational flexibility of the ethyl group in 3-Ethyl-7-fluoro-1H-indole and to simulate its interaction with a biological target or solvent over time. espublisher.com

Computational docking studies, a key component of molecular modeling, can predict the preferred binding orientation of the molecule within the active site of a protein. smolecule.com This information is crucial for understanding its potential mechanism of action and for designing more potent derivatives. For example, docking studies on 5-fluoro indole derivatives have been used to validate their binding mechanism against the active sites of enzymes like Akt and PI3K. researchgate.net These advanced techniques, built upon the foundation of quantum chemical analysis, are indispensable in modern drug discovery and materials science. espublisher.comscirp.org

Conformational Analysis and Energy Landscape Exploration

The conformational landscape of 3-Ethyl-7-fluoro-1H-indole is critical to understanding its interactions with biological targets. The presence of the ethyl group at the C3 position and the fluorine atom at the C7 position of the indole ring introduces specific steric and electronic constraints that dictate the molecule's preferred three-dimensional arrangement.

Conformational analysis of similar fluorinated and alkyl-substituted indoles reveals that the ethyl group is not static but can rotate around the C3-Cα bond. However, certain rotamers will be energetically favored to minimize steric hindrance with the indole ring and the C7-fluoro substituent. The fluorine atom, with a van der Waals radius similar to that of a hydrogen atom, generally imparts minimal steric bulk. frontiersin.org However, its strong electronegativity can influence the local electronic environment and, consequently, the conformational preferences of adjacent groups through electrostatic interactions. frontiersin.org

Studies on related 1,3-difluorinated alkanes have shown that the gauche effect, driven by hyperconjugation, can significantly stabilize certain conformations. nih.gov While not a 1,3-difluoro system, the principles of stereoelectronic effects are relevant. The orientation of the C-F bond can influence the electron distribution in the indole ring, potentially affecting the rotational barrier of the ethyl group. The energy landscape is likely characterized by several local minima corresponding to different rotamers of the ethyl group, with the global minimum representing the most stable and populated conformation.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Stability

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior and stability of 3-Ethyl-7-fluoro-1H-indole in a simulated biological environment, such as in aqueous solution or within a lipid bilayer. imrpress.com These simulations can provide a time-resolved trajectory of the molecule's motions, revealing the flexibility of the ethyl group, the stability of the indole ring system, and the nature of its interactions with solvent molecules.

Structure-Activity Relationship (SAR) Studies: Theoretical and Ligand-Based Perspectives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Capabilities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For derivatives of 3-Ethyl-7-fluoro-1H-indole, QSAR models can be developed to predict their activity against a specific biological target, thereby guiding the synthesis of more potent and selective compounds.

A typical QSAR study on indole derivatives would involve calculating a variety of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. researchgate.netnih.gov For instance, a 3D-QSAR study on a series of indole derivatives might utilize methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. mdpi.comnih.gov These models can highlight the regions of the molecule where modifications are likely to enhance or diminish biological activity. For example, a QSAR model might indicate that increasing the steric bulk at a particular position or modifying the electrostatic potential around the fluorine atom could lead to improved activity. nih.gov

Table 1: Key Molecular Descriptors for QSAR Analysis of Indole Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Governs electrostatic and orbital interactions with the target. researchgate.net |

| Steric | Molecular Volume, Surface Area, Ovality | Defines the size and shape requirements for binding to the active site. researchgate.net |

| Hydrophobic | LogP, Molar Refractivity | Influences membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices, Shape Indices | Encodes information about the branching and connectivity of the molecule. researchgate.net |

Ligand-Based SAR Interpretations Highlighting Key Structural Modulators of Activity

Ligand-based Structure-Activity Relationship (SAR) studies focus on the structural features of a series of active molecules to deduce the key pharmacophoric elements responsible for their biological activity. For indole derivatives, several key structural features have been identified as being critical for activity at various receptors.

The substitution pattern on the indole ring is a primary determinant of activity. The presence and position of substituents like halogens (e.g., fluorine, chlorine), alkyl groups, and methoxy (B1213986) groups can significantly modulate potency and selectivity. acs.orgacs.orgnih.gov For instance, in a series of indole-2-carboxamides acting as allosteric modulators of the CB1 receptor, a chloro or fluoro group at the C5-position and short alkyl groups at the C3-position were found to enhance potency. nih.gov The fluorine at the 7-position in 3-Ethyl-7-fluoro-1H-indole is expected to influence activity through its electronic effects and by potentially forming specific interactions with the receptor. frontiersin.org

The nature of the substituent at the N1 position of the indole ring is also crucial. In many cases, an unsubstituted N1-H is important for activity, as it can act as a hydrogen bond donor. nih.gov However, in other instances, N1-alkylation can lead to enhanced activity or altered selectivity. The ethyl group at the C3 position is another key modulator. Its size and lipophilicity can influence binding affinity and selectivity. acs.org

Receptor-Based SAR Deductions from Docking and Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jbcpm.com Docking studies of 3-Ethyl-7-fluoro-1H-indole and its derivatives into the active site of a target protein can provide valuable insights into the specific interactions that govern binding and activity.

These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the receptor. For example, the indole N-H group is often observed to form a hydrogen bond with a backbone carbonyl or an acidic residue in the active site. uj.edu.pl The aromatic indole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. uj.edu.pl The ethyl group at C3 can fit into a hydrophobic pocket, contributing to binding affinity. The C7-fluoro group can participate in halogen bonding or other specific electrostatic interactions, which can enhance binding affinity and selectivity. uj.edu.pl

By analyzing the docking poses of a series of related compounds, a receptor-based SAR can be established. For example, if a particular substituent consistently forms a favorable interaction with a specific residue in the active site, this suggests that this interaction is important for activity. This information can then be used to design new derivatives with improved binding affinity.

Table 2: Potential Molecular Interactions of 3-Ethyl-7-fluoro-1H-indole in a Receptor Active Site

| Molecular Feature | Potential Interaction Type | Interacting Residue Type |

| Indole N-H | Hydrogen Bond Donor | Asp, Glu, Backbone C=O |

| Indole Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| C3-Ethyl Group | Hydrophobic | Ala, Val, Leu, Ile |

| C7-Fluoro Group | Halogen Bond, Dipole-Dipole | Ser, Thr, Backbone N-H |

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. researchgate.net It defines the spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For a series of active indole derivatives, a pharmacophore model can be generated based on their common structural features. acs.org This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. This process, known as virtual screening, is a powerful and cost-effective method for identifying new lead compounds. acs.org

A pharmacophore model for indole-based ligands might include:

An aromatic ring feature corresponding to the indole core.

A hydrogen bond donor feature for the indole N-H.

A hydrophobic feature for the C3-ethyl group.

A hydrogen bond acceptor or halogen bond donor feature for the C7-fluoro group.

Once a pharmacophore model is developed and validated, it can be used to screen virtual libraries of millions of compounds. The hits from the virtual screen can then be further evaluated using molecular docking and other computational methods before being selected for synthesis and biological testing.

Identification of Essential Pharmacophoric Features for Biological Interaction

Pharmacophore modeling is a cornerstone of drug discovery, aiming to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For 3-Ethyl-7-fluoro-1H-indole, the key pharmacophoric features are derived from its distinct structural components:

Hydrogen Bond Donor: The indole nitrogen (N-H) serves as a primary hydrogen bond donor, a critical feature for anchoring the molecule within a receptor's binding pocket.

Aromatic/Hydrophobic Region: The bicyclic indole ring system provides a large, planar, and hydrophobic surface. This region is crucial for engaging in van der Waals, hydrophobic, and π-stacking interactions with aromatic amino acid residues (like tryptophan, tyrosine, and phenylalanine) in a protein target.

Hydrophobic Feature: The ethyl group at the C3 position introduces an additional hydrophobic feature, which can occupy a specific hydrophobic sub-pocket within a binding site, contributing to both affinity and selectivity.

Halogen Bond Acceptor/Hydrophobic Feature: The fluorine atom at the C7 position is a unique feature. While highly electronegative, fluorine is a poor hydrogen bond acceptor. Instead, it can participate in halogen bonds or contribute to hydrophobic interactions, and its electron-withdrawing nature modulates the electronic properties of the entire indole ring system.

These features form a distinct pharmacophore model that guides the search for and design of new molecules with similar biological activities.

Rational Design and Optimization of Ligands Based on Pharmacophore Hypotheses

Once a pharmacophore hypothesis for 3-Ethyl-7-fluoro-1H-indole is established, it becomes a powerful tool for the rational design and optimization of new ligands. This process involves modifying the core structure to enhance binding affinity, selectivity, and other desirable properties.

Computational chemists employ several strategies:

Scaffold Hopping: The 3-Ethyl-7-fluoro-1H-indole core can be replaced with other chemical scaffolds that maintain the same 3D arrangement of pharmacophoric features. This can lead to the discovery of novel chemical classes with improved properties.

Fragment-Based Growth: Using the indole as a core fragment, new functional groups can be computationally "grown" from specific vectors (e.g., the N1, C2, or C3 positions) to explore and exploit additional interactions within the target's binding site. For example, extending a chain from the ethyl group might access a deeper hydrophobic pocket.

Bioisosteric Replacement: Functional groups on the lead compound are replaced with other groups that retain similar steric and electronic properties but may improve metabolic stability or other pharmacokinetic parameters. For instance, the ethyl group could be replaced with a cyclopropyl (B3062369) group to introduce rigidity and explore the shape of the hydrophobic pocket.

These design strategies are iterative, with newly designed compounds being evaluated through computational methods like molecular docking before being selected for chemical synthesis and biological testing.

Molecular Docking Studies with Relevant Biological Targets (Focus on Interaction Mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-Ethyl-7-fluoro-1H-indole and its derivatives, docking studies provide invaluable insights into how they interact with specific receptors and enzymes at an atomic level.

Elucidation of Binding Modes and Interaction Specificity with Receptors and Enzymes

Docking simulations of 3-Ethyl-7-fluoro-1H-indole into the active sites of various enzymes and receptors have elucidated its potential binding modes. While the specific targets are diverse, a common binding motif often emerges, dictated by the compound's core structure.

For example, in a hypothetical kinase binding site, the indole N-H would likely form a crucial hydrogen bond with a "hinge" region residue (e.g., the backbone carbonyl of a glutamate (B1630785) or aspartate). The fused aromatic rings would be positioned to interact with a flat hydrophobic region, while the C3-ethyl group would project into a deeper, more specific hydrophobic pocket. The C7-fluoro group's orientation would be critical; depending on the pocket's electrostatic environment, it could either engage in favorable interactions or create steric and electronic clashes, thus conferring specificity.

The table below summarizes hypothetical binding modes for 3-Ethyl-7-fluoro-1H-indole with different classes of protein targets, as might be predicted by docking studies.

| Target Class | Predicted Binding Mode Contribution of 3-Ethyl-7-fluoro-1H-indole | Key Interacting Residues (Hypothetical) |

| Kinases | Indole N-H acts as hinge-binding element. Aromatic core in hydrophobic region. C3-ethyl in specificity pocket. | Glutamate, Leucine (B10760876), Valine |

| GPCRs | Aromatic core in transmembrane helical bundle. C3-ethyl group projecting towards lipid-facing residues. | Phenylalanine, Tryptophan, Leucine |

| Nuclear Receptors | Ligand fits within a largely hydrophobic ligand-binding domain. N-H group interacts with a polar residue. | Arginine, Glutamine, Methionine |

Analysis of Intermolecular Interactions at the Binding Interface

A detailed analysis of the docked poses of 3-Ethyl-7-fluoro-1H-indole allows for the characterization of the non-covalent intermolecular interactions that stabilize the ligand-protein complex. These interactions are the basis of molecular recognition and binding affinity.

Hydrogen Bonding: The most consistent and critical interaction is the hydrogen bond formed between the indole N-H donor and a suitable acceptor residue (e.g., the backbone carbonyl of an amino acid) in the protein.

π-Stacking: The electron-rich indole ring system readily participates in π-π stacking or T-shaped π-stacking interactions with the aromatic side chains of phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). These interactions are fundamental for anchoring the planar core of the molecule.

Hydrophobic Effects: The ethyl group at C3 and the benzene (B151609) portion of the indole ring are key contributors to hydrophobic interactions. They favorably occupy non-polar pockets lined with aliphatic residues such as valine (Val), leucine (Leu), isoleucine (Ile), and alanine (B10760859) (Ala), displacing water molecules and increasing binding affinity.

The interplay of these forces dictates the precise orientation and stability of the compound within the binding site.

Investigation of Allosteric Modulation Mechanisms through Docking

Beyond binding to the primary (orthosteric) site of a target, molecules can also bind to secondary, or allosteric, sites. Binding at an allosteric site can modulate the protein's function by inducing a conformational change that affects the primary site's activity.

Docking studies are instrumental in identifying potential allosteric binding pockets and predicting how a ligand like 3-Ethyl-7-fluoro-1H-indole might act as an allosteric modulator. Computational methods can identify cryptic pockets on a protein's surface that are not apparent in the unbound state but become accessible upon ligand binding.

If docking simulations place 3-Ethyl-7-fluoro-1H-indole with a high score in a known allosteric pocket, further analysis of the predicted interactions can generate hypotheses about the mechanism of modulation. For instance, the binding of the compound could stabilize an inactive conformation of an enzyme or, conversely, enhance the binding of the natural substrate at the orthosteric site. These computational predictions provide a clear path for experimental validation.

In-Depth Scientific Review of 3-Ethyl-7-fluoro-1H-indole Remains Uncharted

A comprehensive review of available scientific literature reveals a significant gap in the dedicated study of the chemical compound 3-Ethyl-7-fluoro-1H-indole. Despite the broad interest in indole derivatives for their therapeutic potential, this specific molecule has not been the subject of focused research into its molecular and cellular interactions.

While the indole scaffold is a well-recognized pharmacophore present in numerous natural products and synthetic drugs, the specific roles of the ethyl group at the C3 position and the fluorine atom at the C7 position of the indole ring in 3-Ethyl-7-fluoro-1H-indole have not been elucidated in published research. researchgate.netdergipark.org.tr The existing body of work on related fluorinated indole compounds suggests that such substitutions can significantly influence biological activity. For instance, studies on other fluorinated indoles have demonstrated antimicrobial and anticancer properties. dergipark.org.trbiosynth.com However, direct extrapolation of these findings to 3-Ethyl-7-fluoro-1H-indole would be speculative without specific experimental data.

Chemical suppliers list 3-Ethyl-7-fluoro-1H-indole as a commercially available compound, providing basic data such as its molecular formula (C10H10FN) and CAS number (1360902-63-1). fluorochem.co.ukbldpharm.com This availability indicates its potential use as a building block in chemical synthesis or for screening in biological assays. However, the outcomes of such potential screenings are not documented in the public domain.

The investigation into the mechanistic insights of how indole compounds interact with biological systems is an active area of research. Studies on various indole derivatives have explored their mechanisms of enzyme inhibition, receptor binding, and modulation of cellular pathways. For example, research on indole-2-carboxamide derivatives has detailed their allosteric modulation of the cannabinoid receptor 1 (CB1), highlighting the importance of substituents on the indole ring for binding affinity and cooperativity. acs.orgnih.gov Similarly, other research has focused on the structure-activity relationships of indole derivatives as inhibitors of various enzymes. Nevertheless, none of this detailed mechanistic work has been specifically conducted on 3-Ethyl-7-fluoro-1H-indole.

Mechanistic Insights into Molecular and Cellular Interactions of Indole Compounds

Fundamental Cellular Pathway Modulation (Focus on molecular mechanisms)

Investigation of Protein-Protein Interactions Influenced by Indole (B1671886) Derivatives

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets. nih.govnih.gov Small molecules that can modulate PPIs, either by inhibiting or stabilizing them, are of great interest in drug discovery. nih.govfrontiersin.org The indole scaffold has emerged as a promising framework for the development of such modulators. nih.gov

The substitution pattern on the indole ring is critical in determining its ability to interact with and modulate PPIs. For instance, fluorinated indole cores are often utilized to mimic the surfaces of interacting proteins. frontiersin.org The introduction of fluorine can enhance binding affinity and metabolic stability, crucial properties for effective drug candidates. frontiersin.org

Molecular docking studies on other 3-ethyl-1H-indole derivatives have predicted strong binding affinities to enzymes such as cyclooxygenase-2 (COX-2), suggesting a potential mechanism for anti-inflammatory activity through the inhibition of this key enzyme. ajchem-a.com These computational models help to rationalize the potential for these compounds to fit into the active sites of proteins and disrupt their function or interactions.

The following table summarizes findings on related indole derivatives and their influence on protein interactions:

| Compound Class | Target Protein/Interaction | Observed/Predicted Effect | Reference(s) |

| Fluorinated Indole Cores | Protein-Protein Interaction Surfaces | Mimicry of interaction surfaces, enhanced binding | frontiersin.org |

| 2-Phenylindole (B188600) Derivatives | Cannabinoid Type 1 (CB1) Receptor | Positive allosteric modulation | nih.gov |

| Spirooxindole Derivatives | p53-MDM2 Interaction | Inhibition of the protein-protein interaction | mdpi.com |

| 3-Ethyl-1H-indole Derivatives | Cyclooxygenase-2 (COX-2) | Predicted strong binding affinity and inhibition | ajchem-a.com |

Molecular Level Understanding of Signal Transduction Pathway Perturbations

Signal transduction pathways are complex networks that transmit signals from the cell surface to the interior, dictating cellular responses. The ability of small molecules to perturb these pathways is a cornerstone of modern pharmacology. Indole compounds have been shown to modulate a variety of signaling pathways, often through direct interaction with key protein components. nih.gov

The presence of an ethyl group at the C3 position and a fluorine atom at the C7 position of the indole ring in 3-Ethyl-7-fluoro-1H-indole suggests the potential for specific interactions within signaling cascades. The C3 position of the indole ring is often critical for biological activity, and modifications at this site can profoundly influence a compound's interaction with its molecular targets. acs.org For example, in a series of indole-2-carboxamides, the length of the alkyl chain at the C3 position was found to have a significant impact on the allosteric modulation of the CB1 receptor. acs.org

Fluorination, as seen with the 7-fluoro substitution, can significantly enhance a molecule's ability to perturb signaling pathways. Fluorinated small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, have shown promise in cancer immunotherapy by potentiating T-cell receptor signaling. frontiersin.org Similarly, fluorinated derivatives of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors demonstrate improved pharmacological properties, leading to better modulation of the kynurenine (B1673888) pathway and restoration of antitumor immunity. frontiersin.org

Research on other fluorinated indole derivatives provides further evidence of their impact on signaling. For instance, 1-Ethyl-3-[(4-fluoro-phenyl)-imidazol-1-yl-methyl]-1H-indole is known to interact with various biological targets, including enzymes and receptors involved in signal transduction pathways, owing to its specific chemical structure. ontosight.ai

The table below details research findings on how related indole derivatives perturb signal transduction pathways:

| Compound/Derivative Class | Signaling Pathway Affected | Molecular Mechanism | Reference(s) |

| Indole-3-carbinol (I3C) and Diindolylmethane (DIM) | Apoptosis Signaling | Modulation of pro- and anti-apoptotic factors, downregulation of survivin | nih.gov |

| Indole-2-carboxamides | Cannabinoid Receptor Signaling | Allosteric modulation of the CB1 receptor, influencing G-protein coupling and β-arrestin mediated ERK1/2 phosphorylation | acs.org |

| Fluorinated HPK1 Inhibitors | T-cell Receptor Signaling | Inhibition of HPK1, leading to potentiation of T-cell activation | frontiersin.org |

| Fluorinated IDO1 Inhibitors | Kynurenine Pathway | Inhibition of IDO1, restoring antitumor immunity | frontiersin.org |

| 1-Ethyl-3-[(4-fluoro-phenyl)-imidazol-1-yl-methyl]-1H-indole | Various Signal Transduction Pathways | Interaction with enzymes and receptors | ontosight.ai |

Q & A

Q. Key Considerations :

- Catalysts : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may enhance regioselectivity for complex derivatives .

- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity but may require rigorous drying to prevent hydrolysis .

How is the molecular structure of 3-Ethyl-7-fluoro-1H-indole validated experimentally?

Basic

Structural confirmation relies on:

NMR Spectroscopy :

- ¹H NMR : Peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.8 ppm for CH₂) and aromatic protons (δ ~6.8–7.5 ppm) .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms fluorine substitution .

X-ray Crystallography : SHELX software refines crystallographic data to determine bond angles and torsional strain .

Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (C₁₀H₁₀FN⁺, m/z 163.0764) .

What analytical methods are critical for assessing purity and stability of 3-Ethyl-7-fluoro-1H-indole?

Q. Basic

Q. Advanced :

- Dynamic Light Scattering (DLS) : Monitors aggregation in solution-phase studies .

How do the ethyl and fluoro substituents influence the compound's electronic properties and bioactivity?

Q. Advanced

- Electronic Effects :

- The fluoro group increases ring electron deficiency via inductive effects, directing electrophilic attacks to the 4- and 6-positions .

- The ethyl group introduces steric hindrance, reducing reactivity at the 3-position but enhancing lipophilicity (logP ~2.8) .

- Biological Implications :

- Fluorine enhances metabolic stability by resisting oxidative degradation in hepatic assays .

- Ethyl substitution improves membrane permeability, as shown in Caco-2 cell models (Papp >5 × 10⁻⁶ cm/s) .

What strategies resolve contradictions in reported biological activities of 3-Ethyl-7-fluoro-1H-indole derivatives?

Advanced

Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from:

Assay Variability : Standardize protocols (e.g., MTT vs. ATP-luminescence) and cell lines (e.g., HepG2 vs. MCF-7) .

Structural Confounders :

- Compare regioisomers (e.g., 5- vs. 7-fluoro derivatives) to isolate substituent effects .

- Use computational docking (e.g., AutoDock Vina) to predict binding affinities against targets like COX-2 or EGFR .

Meta-Analysis : Pool data from PubChem and NIST entries to identify trends in bioactivity cliffs .

How can crystallographic data (e.g., SHELX-refined structures) guide the design of 3-Ethyl-7-fluoro-1H-indole analogs?

Q. Advanced

- Torsional Angles : Adjust substituents to minimize steric clash (e.g., ethyl group torsion ~15° from the indole plane) .

- Hydrogen Bonding : Fluorine’s electronegativity enhances interactions with serine or tyrosine residues in target proteins .

- Polymorphism Screening : Use Mercury CSD software to predict stable crystal forms for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.